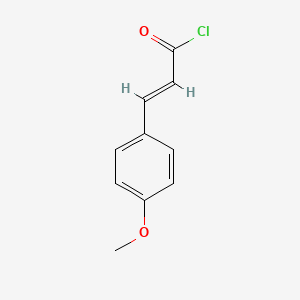

3-(4-Methoxyphenyl)acryloyl chloride

Description

Research Context and Significance of Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds containing the -COCl functional group. savemyexams.com They are considered derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine atom. chemguide.co.uk This substitution significantly increases the compound's reactivity, making acyl chlorides valuable starting materials in many organic reactions. savemyexams.com The high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which leaves the central carbon atom with a partial positive charge, rendering it highly susceptible to attack by nucleophiles. chemistrystudent.comlibretexts.org

Due to their enhanced reactivity compared to carboxylic acids, acyl chlorides are pivotal reagents in contemporary organic synthesis. savemyexams.com They are frequently employed in nucleophilic acyl substitution reactions to create a variety of other compounds. chemistrysteps.com Key applications include the synthesis of esters through reactions with alcohols and phenols, and the formation of amides via reactions with ammonia (B1221849) or amines. savemyexams.comlibretexts.orgchemistrysteps.com The preparation of acyl chlorides is typically achieved by reacting a carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or oxalyl chloride under anhydrous conditions, as they react vigorously with water. savemyexams.comchemistrystudent.comnih.gov This versatility makes them foundational building blocks for constructing more complex molecules.

Role of the 4-Methoxyphenyl (B3050149) Cinnamoyl Moiety in Synthetic Design and Functionalization

The 4-methoxyphenyl cinnamoyl moiety is the core structural framework of 3-(4-methoxyphenyl)acryloyl chloride. This structure belongs to the chalcone (B49325) family, which is characterized by a 1,3-diphenylprop-2-en-1-one backbone. mdpi.com Chalcones and their derivatives are of significant interest in medicinal chemistry due to their wide range of reported biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.com

The "4-methoxyphenyl" portion of the moiety refers to a phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at the para (4th) position. The methoxy group is an electron-donating group, which influences the electronic properties of the entire conjugated system. This can modulate the reactivity of the molecule and is a key feature in the design of new bioactive compounds. nih.gov By incorporating this specific moiety into larger molecules, researchers aim to impart or enhance desired biological or material properties. The cinnamoyl structure provides a rigid, conjugated backbone that is often found in pharmacologically active compounds.

Scope and Research Objectives for Investigations Involving this compound

Research involving this compound primarily focuses on its use as a versatile chemical intermediate for synthesizing novel compounds. The principal objective is to utilize the high reactivity of the acyl chloride function to introduce the 4-methoxyphenyl cinnamoyl moiety into various molecular scaffolds. This allows for the systematic development of new derivatives for evaluation in medicinal chemistry and materials science.

The specific research goals often include:

Synthesis of Novel Derivatives: Reacting this compound with a diverse range of nucleophiles (such as alcohols, amines, and phenols) to generate libraries of new esters and amides. chemistrysteps.com

Structure-Activity Relationship (SAR) Studies: Investigating how the incorporation of the 4-methoxyphenyl cinnamoyl group affects the biological activity of the resulting compounds. This is a common strategy in drug discovery to design more potent and selective therapeutic agents. nih.gov

Development of Functional Materials: Exploring the potential of the conjugated system within the moiety to create new polymers or materials with specific optical or electronic properties.

By using this compound as a building block, chemists can efficiently construct complex molecules that combine the desirable features of the 4-methoxyphenyl cinnamoyl scaffold with other functional groups, paving the way for the discovery of new drugs and materials.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOJOQBYEAVATL-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42996-84-9 | |

| Record name | trans-4-Methoxycinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Methoxyphenyl Acryloyl Chloride and Analogous Acyl Halides

Conventional Synthetic Routes from Carboxylic Acid Precursors

The preparation of acyl chlorides from carboxylic acids is a fundamental transformation in organic synthesis. orgoreview.com Several classical reagents have been established as effective for this purpose, each with distinct advantages and reaction characteristics.

Thionyl Chloride Mediated Synthesis and Optimization of Reaction Conditions

Thionyl chloride (SOCl₂) is one of the most common reagents for converting carboxylic acids to their corresponding acyl chlorides. orgoreview.compressbooks.pub The reaction with 3-(4-Methoxyphenyl)acrylic acid proceeds via a nucleophilic acyl substitution pathway. orgoreview.com Initially, the carboxylic acid's hydroxyl group is transformed into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by a chloride ion completes the conversion. orgoreview.com

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired 3-(4-Methoxyphenyl)acryloyl chloride. oc-praktikum.dechemguide.co.uk The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in a suitable solvent. oc-praktikum.depjoes.com

Optimization of the reaction often involves controlling the temperature and reaction time to ensure complete conversion while minimizing side reactions. For instance, in the synthesis of cinnamoyl chloride, the reaction mixture is often heated to around 80°C for a couple of hours. oc-praktikum.de Catalytic amounts of N,N-dimethylformamide (DMF) can also be employed to accelerate the reaction. pjoes.com

Application of Phosphorus Halides (PCl₃, PCl₅) in Chlorination Reactions

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the synthesis of acyl chlorides from carboxylic acids. pressbooks.pubnii.ac.jpchemguide.co.uk

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids, often at room temperature or with gentle warming. chemguide.co.ukchemguide.co.uk The reaction yields the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride gas as byproducts. chemguide.co.ukchemguide.co.uk The acyl chloride can then be isolated from the mixture by fractional distillation. chemguide.co.uk

Phosphorus Trichloride (PCl₃): PCl₃ is a liquid reagent and its reaction with carboxylic acids is generally less vigorous than that of PCl₅. chemguide.co.uk A key stoichiometric difference is that one mole of PCl₃ can react with three moles of the carboxylic acid. The primary byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk Like with PCl₅, the desired acyl chloride is typically purified via fractional distillation. chemguide.co.uk

| Reagent | Stoichiometry (Reagent:Acid) | Byproducts | Physical State |

| Thionyl Chloride (SOCl₂) ** | ~1.5 : 1 | SO₂, HCl (gases) | Liquid |

| Phosphorus Pentachloride (PCl₅) | 1 : 1 | POCl₃, HCl | Solid |

| Phosphorus Trichloride (PCl₃) | 1 : 3 | H₃PO₃ | Liquid |

| Oxalyl Chloride ((COCl)₂) ** | ~1.3 : 1 | CO, CO₂, HCl (gases) | Liquid |

Oxalyl Chloride Facilitated Transformations for Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides. wikipedia.org It is often considered a milder and more selective alternative to thionyl chloride. wikipedia.orgresearchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature and is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.org

The mechanism involves the initial formation of a reactive Vilsmeier reagent from the interaction of oxalyl chloride and DMF. This intermediate then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion. A major advantage of this method is that the byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all volatile gases, which simplifies the workup procedure significantly. chemicalbook.com However, it is noted that a minor byproduct from the DMF-catalyzed reaction, dimethylcarbamoyl chloride, is a potent carcinogen. wikipedia.org

Utilization of Bis-(trichloromethyl) Carbonate (BTC) with N,N-Dimethylformamide (DMF) Catalysis

Bis-(trichloromethyl) carbonate (BTC), also known as triphosgene, serves as a safer, solid substitute for the highly toxic phosgene (B1210022) gas. jcsp.org.pkasianpubs.org It is a versatile reagent for converting carboxylic acids into acyl chlorides under mild conditions, often yielding excellent results. jcsp.org.pkasianpubs.org The reaction is catalyzed by N,N-dimethylformamide (DMF). jcsp.org.pknih.gov

Research has shown that the amount of DMF catalyst can significantly influence the reaction's efficiency. In a model reaction using benzoic acid, a 3% molar equivalent of DMF provided the optimal yield. jcsp.org.pk The choice of solvent also plays a role, with tetrahydrofuran (B95107) (THF) often being a preferred medium. jcsp.org.pk The process involves the in-situ generation of a Vilsmeier reagent from BTC and DMF, which is the active chlorinating species. asianpubs.orgnih.gov

| Solvent | Yield (%) |

| Tetrahydrofuran (THF) | 93 |

| Ethyl Acetate | 84 |

| Dichloromethane | 81 |

| Chlorobenzene | 76 |

| Table based on a model reaction of benzoic acid with BTC and 3 mol% DMF. jcsp.org.pk |

Alternative Benzoyl Chloride Driven Conversion

An alternative method for preparing certain acryloyl chlorides involves the use of another acyl chloride, such as benzoyl chloride. wikipedia.org This reaction is an equilibrium-driven process where the more stable carboxylic acid is formed, leaving the desired, more reactive acyl chloride. For instance, acrylic acid can be effectively treated with benzoyl chloride to produce acryloyl chloride and benzoic acid. wikipedia.org This approach is particularly useful when conventional chlorinating agents like phosphorus trichloride prove to be ineffective. wikipedia.org While this method is documented for acrylic acid itself, the principle of trans-acylation can be applied to analogous systems. Another related industrial process involves reacting benzotrichloride (B165768) with a carboxylic acid to generate two equivalents of the corresponding benzoyl chloride. wikipedia.org

Advanced and Green Chemistry Approaches in Acyl Chloride Synthesis

In recent years, there has been a significant push towards developing more sustainable, safer, and efficient synthetic methods. These principles have been applied to the synthesis of acyl chlorides, leading to innovative approaches that overcome some of the limitations of traditional batch processing.

Key advancements in this area include:

Flow Chemistry: Continuous-flow microreactor systems offer a major improvement for the synthesis of reactive and unstable compounds like acryloyl chloride and its analogs. nih.govsemanticscholar.orgresearchgate.net By using microreactors, reactions can be performed with enhanced safety, selectivity, and speed. nih.govsemanticscholar.org For example, the synthesis of acryloyl chloride can be achieved with near-total conversion in just 1 to 3 minutes at room temperature using oxalyl chloride and catalytic DMF in a flow system. nih.govresearchgate.net This methodology minimizes the volume of hazardous material at any given time and allows for precise control over reaction parameters, leading to higher yields and purity. semanticscholar.org

Solvent-Free Conditions: Eliminating organic solvents is a core principle of green chemistry. tandfonline.com Solvent-free, or neat, conditions have been successfully applied to the synthesis of acyl chlorides. google.comgoogle.com The reaction between a carboxylic acid and a reagent like oxalyl chloride or BTC can proceed efficiently without a solvent, reducing waste and simplifying product isolation. nih.govresearchgate.netgoogle.com The oxalyl chloride mediated procedure under solvent-free conditions is noted as a particularly sustainable method. nih.govresearchgate.net

Alternative Energy Sources: Techniques like microwave irradiation have been explored to accelerate reactions, significantly reducing reaction times from hours to minutes or seconds. nih.gov

Electrochemical Methods: Electrochemical approaches are emerging as a green alternative for constructing related compounds. For example, the electrochemical reductive cross-coupling of acyl chlorides with sulfinic acids has been demonstrated for thioester synthesis, showcasing novel, environmentally friendly pathways in acyl chemistry. rsc.org

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | 1-3 Minutes |

| Safety | Higher risk due to large volumes | Enhanced safety with small volumes |

| Selectivity | Lower, potential for byproducts | Higher, precise control |

| Scalability | Can be complex | Scalable by continuous operation |

| Suitability for Unstable Products | Challenging | Ideal |

| Comparison based on the synthesis of acryloyl chloride. nih.govsemanticscholar.orgresearchgate.net |

Continuous-Flow Synthesis Systems for Enhanced Reaction Control and Product Stability

Continuous-flow synthesis has emerged as a powerful technology for the production of highly reactive and unstable chemical compounds, including acyl chlorides like this compound. nih.govdntb.gov.uasemanticscholar.org This methodology utilizes microreactors or flow reactors, which offer significant advantages over traditional batch processing in terms of safety, reaction control, and product stability. researchgate.net The high surface-area-to-volume ratio in these systems allows for superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

The synthesis of acryloyl chloride, a structurally related and highly unstable compound, has been successfully demonstrated in continuous-flow systems, highlighting the potential for analogous compounds. nih.govugent.be In these processes, the carboxylic acid precursor is mixed with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in a flow reactor. nih.gov The reaction proceeds rapidly, and the resulting acyl chloride can be generated on-demand and used immediately in a subsequent reaction step, a concept known as a "telescoped" synthesis. researchgate.netacs.org This on-site and on-demand production minimizes the risks associated with the storage and handling of unstable intermediates. nih.govresearchgate.net

Research has shown that within residence times of just 1 to 3 minutes, nearly complete conversion of the carboxylic acid to the corresponding acyl chloride can be achieved. nih.govdntb.gov.ua The confined space within the flow reactor enhances the safety of the process, even when using hazardous reagents. acs.org For instance, the in-situ generation of phosgene from chloroform (B151607) in a flow system has been reported for the synthesis of various acyl chlorides, demonstrating a safer alternative to handling highly toxic phosgene directly. acs.org This level of control and safety is difficult to achieve in large-scale batch reactors. The ability to integrate synthesis with in-line purification and subsequent reaction steps makes continuous-flow a highly efficient and stable method for producing acyl halides. nih.gov

| Precursor Acid | Chlorinating Agent | Catalyst | Residence Time | Conversion/Yield | System Type | Reference |

| Acrylic Acid | Oxalyl Chloride | DMF | 1-3 min | ~100% Conversion | Microreactor | nih.gov, dntb.gov.ua |

| Acrylic Acid | Thionyl Chloride | N/A | Not Specified | High | Microreactor | nih.gov |

| Various Carboxylic Acids | In-situ Phosgene (from CHCl3) | N/A | Not Specified | High | Flow System | acs.org |

| Arylacetic Acids | Oxalyl Chloride | N/A | 2 min | 92-95% Yield (of intermediate) | Flow System | acs.org |

Environmentally Benign Synthetic Strategies for Acyl Halides

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. humanjournals.com Traditional methods for synthesizing acyl chlorides often involve reagents like thionyl chloride (SOCl₂), which can produce corrosive and environmentally harmful byproducts. orgoreview.com Consequently, research has focused on developing more sustainable and environmentally friendly synthetic strategies.

One of the most effective green strategies is the use of continuous-flow systems, which inherently improve process safety and efficiency, reducing waste. nih.gov A particularly sustainable method developed for acryloyl chloride involves the reaction of acrylic acid with near-equimolar amounts of oxalyl chloride under solvent-free conditions, catalyzed by catalytic amounts of dimethylformamide (DMF). nih.govdntb.gov.uaugent.be This process is highly atom-economical, as the byproducts of oxalyl chloride decomposition are gaseous (carbon monoxide, carbon dioxide, and hydrogen chloride), which simplifies product isolation and minimizes liquid waste. nih.gov The reaction proceeds rapidly at room temperature, further reducing energy consumption.

Another approach to "greener" acylation methodologies seeks to avoid halogenated intermediates altogether. For example, a metal- and halogen-free methodology for Friedel-Crafts acylation reactions has been developed using methanesulfonic anhydride (B1165640) as an activating agent for the carboxylic acid. acs.org This method eliminates the need for thionyl chloride and metallic catalysts like aluminum trichloride, generating minimal waste that contains no metallic or halogenated components. acs.org While this method bypasses the acyl chloride, it represents a green alternative for the subsequent reactions where acyl chlorides are typically used. Furthermore, developing syntheses under neutral, metal-free conditions expands the scope and utility of acyl chlorides in an eco-friendly manner. tandfonline.com These advancements highlight a shift towards processes that are not only efficient but also significantly reduce the environmental footprint associated with the synthesis of acyl halides and their derivatives.

| Method | Reagent(s) | Solvent(s) | Byproducts | Key Green Advantage(s) | Reference |

| Traditional Method | Thionyl Chloride (SOCl₂) | Chloroform, etc. | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Widely applicable | orgoreview.com |

| Greener Flow Synthesis | Oxalyl Chloride | Solvent-free | Carbon Monoxide (CO), Carbon Dioxide (CO₂), HCl | Solvent-free, gaseous byproducts, high atom economy, fast reaction at room temp. | nih.gov, dntb.gov.ua |

| Greener Acylation (Alternative) | Methanesulfonic Anhydride | Generally none | Methanesulfonic acid (recyclable) | Halogen- and metal-free, minimal waste | acs.org |

Chemical Reactivity and Mechanistic Investigations of 3 4 Methoxyphenyl Acryloyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety in 3-(4-methoxyphenyl)acryloyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles. These reactions proceed through a general addition-elimination mechanism, wherein the nucleophile initially attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the final substitution product.

Alcoholysis: Formation of Esters with Diverse Alcohol Substrates

The reaction of this compound with various alcohols, a process known as alcoholysis, provides a direct and efficient route to the corresponding 3-(4-methoxyphenyl)acrylate esters. These esters are of significant interest due to their presence in natural products and their applications in the pharmaceutical and cosmetic industries. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct.

The versatility of this reaction allows for the synthesis of a wide array of esters by simply varying the alcohol substrate. For instance, the reaction with simple alkyl alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. More complex and sterically hindered alcohols can also be employed to generate more elaborate ester derivatives. An example includes the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate (B77674), which can be prepared through the esterification of 3-(4-methoxyphenyl)acrylic acid, a process that proceeds via the acyl chloride intermediate. researchgate.net Furthermore, the synthesis of more complex esters, such as (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, has been achieved by reacting the corresponding acyl chloride of a protected ferulic acid (a structurally similar compound) with a coumarin (B35378) derivative, demonstrating the utility of this reaction with polyfunctional alcohol substrates. mdpi.com

| Alcohol Substrate | Resulting Ester Product | Reference |

|---|---|---|

| n-Butanol | (E)-Butyl 3-(4-methoxyphenyl)acrylate | researchgate.net |

| Esculetin (a 6,7-dihydroxycoumarin) | (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate | mdpi.com |

Aminolysis: Synthesis of Amides and Advanced Peptide Analogues

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines, known as aminolysis, leads to the formation of 3-(4-methoxyphenyl)acrylamides. researchgate.netuobaghdad.edu.iq This reaction is generally rapid and exothermic, often requiring cooling and the use of a base to scavenge the generated hydrogen chloride. The aminolysis reaction is a cornerstone in the synthesis of a diverse range of amides with potential biological activities.

The scope of this reaction is broad, accommodating a variety of amine nucleophiles, from simple alkyl amines to more complex aniline (B41778) derivatives. researchgate.net For example, the reaction of acryloyl chloride with substituted aromatic primary amines in the presence of triethylamine has been shown to produce various N-substituted acrylamides. researchgate.netuobaghdad.edu.iq This methodology can be extended to the synthesis of advanced peptide analogues by using amino acid esters or peptides as the amine nucleophile. The high reactivity of the acyl chloride allows for efficient peptide bond formation. nih.gov This approach is valuable for incorporating the 3-(4-methoxyphenyl)acryloyl moiety into peptide chains, a strategy often employed in the development of new therapeutic agents and biochemical probes.

| Amine Substrate | Resulting Amide Product | Reference |

|---|---|---|

| Substituted Aromatic Primary Amines | N-Aryl-3-(4-methoxyphenyl)acrylamides | researchgate.netuobaghdad.edu.iq |

| 2,6-di-tert-butyl-4-aminophenol | N-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide | prepchem.com |

| Amino Acid Ester Salts | N-(3-(4-methoxyphenyl)acryloyl)amino acid esters | nih.gov |

Reaction with Carboxylic Acid Salts: Acid Anhydride (B1165640) Formation

This compound can react with the salt of a carboxylic acid, typically a sodium or potassium carboxylate, to form a mixed or symmetrical acid anhydride. masterorganicchemistry.com This reaction proceeds via a nucleophilic attack of the carboxylate anion on the carbonyl carbon of the acyl chloride, with the subsequent displacement of the chloride ion.

The formation of mixed anhydrides is a particularly useful transformation in organic synthesis, as these species can act as activated acylating agents. For instance, mixed anhydrides are often employed in peptide synthesis, where they are generated in situ to facilitate the formation of the amide bond under mild conditions. google.com The reaction of this compound with a carboxylate salt provides a direct route to anhydrides that can be used to introduce the 3-(4-methoxyphenyl)acryloyl group into other molecules. The choice of the carboxylate salt determines whether a symmetrical or a mixed anhydride is formed.

Mechanistic Pathways of Acyl Substitution in this compound Systems

The mechanism of nucleophilic acyl substitution in cinnamoyl chlorides, including this compound, has been the subject of kinetic and computational studies. rsc.orgnih.gov These investigations have revealed that the reaction pathway can be influenced by the nature of the nucleophile and the solvent system.

For the methanolysis of cinnamoyl chlorides in methanol-acetonitrile mixtures, kinetic data are consistent with a dissociative SN2-like mechanism. rsc.org This suggests a transition state with significant carbocationic character at the carbonyl carbon, where the bond to the leaving group is substantially broken as the new bond with the nucleophile is forming.

Reactions Involving the Carbon-Carbon Double Bond

In addition to the reactivity at the acyl chloride group, the α,β-unsaturated carbonyl system in this compound allows for reactions at the carbon-carbon double bond.

Michael Addition Reactions with Various Nucleophiles

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it susceptible to conjugate or Michael addition by a variety of soft nucleophiles. researchgate.net In a Michael addition, the nucleophile attacks the β-carbon of the double bond, leading to the formation of an enolate intermediate, which is then protonated to give the 1,4-adduct.

A range of nucleophiles can participate in Michael additions with acrylic acid derivatives, including amines (aza-Michael addition), thiols, and carbanions. researchgate.net The reaction conditions for Michael additions can be varied, often employing catalytic amounts of a base to generate the active nucleophile. While the primary focus of the reactivity of this compound is often its acyl substitution reactions, the potential for Michael additions should not be overlooked, as it offers a pathway to introduce functionality at the β-position of the molecule, further expanding its synthetic utility.

Cycloaddition Reactions (e.g., Dienamine Reactions and Subsequent Cyclization)

Cycloaddition reactions involving this compound and its analogs are powerful methods for constructing complex cyclic structures. The reaction of α,β-unsaturated acyl chlorides like acryloyl chloride with dienamines serves as a pertinent example of this reactivity. When dienamines derived from cyclic ketones react with acryloyl chloride, the initial reaction typically involves a carbon-carbon bond formation at the β-position of the dienamine (C-2), followed by a subsequent intramolecular cyclization at the C-6 position. rsc.org

This cascade process leads to the formation of bicyclic compounds. For instance, the reaction with dienamines from 3-alkyl-5,5-dimethylcyclohex-2-enones predominantly yields 6-alkyl-8,8-dimethylbicyclo rsc.orgrsc.orgmdma.chnon-6-ene-2,9-diones. rsc.org In some cases, minor products can also be formed through alternative reaction pathways, such as a tricyclic compound resulting from a reaction at both the β- and δ-positions of the dienamine. rsc.org The reaction with acyclic dienamines proceeds differently, typically yielding substituted cyclohexenone derivatives. rsc.org This chemistry highlights the utility of unsaturated acyl chlorides in building complex molecular architectures through controlled cycloaddition and cyclization sequences.

Table 1: Cycloaddition Reactions with Acryloyl Chloride Analogs

| Dienamine Reactant | Acyl Chloride | Major Product Type | Reaction Pathway |

|---|---|---|---|

| From 3-alkyl-5,5-dimethylcyclohex-2-enone | Acryloyl chloride | Bicyclo rsc.orgrsc.orgmdma.chnonenedione | Initial C-C bond formation at β-position, followed by cyclization at C-6. rsc.org |

| Acyclic linear dienamine | Acryloyl chloride | Cyclohexenone derivative | Michael addition followed by cyclization. rsc.org |

Electrophilic Aromatic Substitution Reactions

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, this reaction is facilitated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.com

The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion is the key electrophile that attacks the electron-rich aromatic substrate. sigmaaldrich.com The subsequent steps involve the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity and yield the final aryl ketone product. masterorganicchemistry.com A stoichiometric amount of the Lewis acid is typically required because both the reactant acyl chloride and the product ketone form complexes with the catalyst. organic-chemistry.org The resulting product is a chalcone (B49325) derivative, which is deactivated towards further acylation, thus preventing polysubstitution. organic-chemistry.org

Table 2: Key Steps in Friedel-Crafts Acylation

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Activation | The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of this compound. masterorganicchemistry.com | Acyl chloride-Lewis acid complex |

| 2. Electrophile Formation | Cleavage of the C-Cl bond generates a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com | Acylium ion |

| 3. Electrophilic Attack | The acylium ion attacks the aromatic substrate (e.g., benzene). | Sigma complex (Arenium ion) |

| 4. Deprotonation | A base removes a proton from the sigma complex, restoring aromaticity. masterorganicchemistry.com | Aryl ketone product |

Catalyst-Driven Transformations and Their Underlying Mechanisms

Modern synthetic chemistry increasingly relies on catalyst-driven transformations to achieve high efficiency and selectivity. For α,β-unsaturated acyl chlorides like this compound, various catalytic systems can be employed to activate the molecule in unique ways.

One important area is organocatalysis, where small organic molecules act as catalysts. Tertiary amine Lewis bases can react with α,β-unsaturated acyl chlorides to form α,β-unsaturated acyl ammonium (B1175870) intermediates. rsc.org These intermediates are highly electrophilic at the β-carbon (C-3 position), making them susceptible to Michael addition by various nucleophiles. The catalytic cycle involves the initial acylation of the catalyst, followed by the conjugate addition of a nucleophile to form a C(1)-ammonium enolate, and subsequent catalyst turnover. rsc.org

Transition metal catalysis also offers powerful methods for transforming acyl chlorides. For example, nickel-catalyzed reactions have been developed that involve the cleavage of the C-COCl bond. nih.gov This allows for novel transformations like the carbochlorocarbonylation of unsaturated hydrocarbons, where both an alkyl/aryl group and the chlorocarbonyl group are added across a double or triple bond. nih.gov Furthermore, visible-light photoredox catalysis can be used to generate acyl radicals from acyl chlorides. These highly reactive intermediates can participate in a variety of coupling reactions, such as Michael additions to electron-deficient alkenes, offering a distinct reaction pathway compared to traditional ionic mechanisms. nih.gov These catalyst-driven methods provide access to a wide range of molecular structures under often mild conditions, showcasing the versatility of this compound as a synthetic building block.

Role of N,N-Dimethylformamide (DMF) as a Catalyst and its Interaction Pathways

N,N-Dimethylformamide (DMF) is widely recognized for its catalytic role in the synthesis of acyl chlorides from carboxylic acids using chlorinating agents such as thionyl chloride and oxalyl chloride. nih.govderpharmachemica.comyoutube.com The interaction of DMF with these reagents leads to the formation of a highly reactive intermediate known as the Vilsmeier reagent, which is central to the catalytic cycle. nih.govwikipedia.org

The formation of the Vilsmeier reagent, a substituted chloroiminium ion, occurs when the oxygen atom of DMF attacks the chlorinating agent (e.g., thionyl chloride). youtube.comrsc.org This initial adduct then eliminates sulfur dioxide and a chloride ion to form the electrophilic Vilsmeier reagent, specifically the N,N-dimethylchloroiminium ion. wikipedia.org

Catalytic Cycle of DMF in Acyl Chloride Formation:

Formation of Vilsmeier Reagent: DMF reacts with a chlorinating agent (e.g., SOCl₂) to form the electrophilic N,N-dimethylchloroiminium salt. youtube.comwikipedia.org

Activation of Carboxylic Acid: The parent carboxylic acid, 4-methoxycinnamic acid, attacks the Vilsmeier reagent.

Formation of Acyl Chloride: The resulting intermediate collapses, eliminating DMF and a proton, to yield this compound. youtube.com

This catalytic mechanism allows for the conversion to the acyl chloride to proceed under milder conditions and with greater efficiency. derpharmachemica.com Beyond its role in the formation of the acyl chloride, DMF can also form stable complexes with other reagents, such as iodine, which can then act as catalysts in subsequent reactions like Friedel-Crafts acylation. website-files.com The Vilsmeier reagent itself, generated from DMF and phosphorus oxychloride (POCl₃), is a key reactant in the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govnih.gov

| Step | Reactants | Key Intermediate | Products | Reference |

|---|---|---|---|---|

| 1 | DMF, Thionyl Chloride (SOCl₂) | Vilsmeier Adduct | N,N-dimethylchloroiminium chloride (Vilsmeier Reagent), SO₂, Cl⁻ | wikipedia.orgrsc.org |

| 2 | 4-Methoxycinnamic acid, Vilsmeier Reagent | Acyloxyiminium Salt | This compound, Regenerated DMF, HCl | youtube.com |

Other Catalytic Systems for Enhanced Reactivity and Selectivity

The primary application of this compound in synthesis is as an acylating agent, particularly in Friedel-Crafts reactions to produce chalcones and their derivatives. The efficiency and regioselectivity of these reactions are heavily dependent on the catalytic system employed. A variety of catalysts, ranging from traditional Lewis acids to modern heterogeneous systems, have been investigated to enhance the reactivity of this and similar acyl chlorides.

Lewis Acid Catalysis:

The classical approach to Friedel-Crafts acylation involves the use of a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃). nih.govekb.eg The Lewis acid coordinates with the oxygen atom of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a discrete acylium ion or a polarized complex. This highly electrophilic species is then attacked by an electron-rich aromatic ring to form the desired ketone. khanacademy.org

Heterogeneous Catalytic Systems:

In an effort to develop more environmentally benign and sustainable processes, significant research has focused on replacing homogeneous Lewis acids with solid acid catalysts. researchgate.netroutledge.com These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste. researchgate.netrsc.org

Several classes of solid acids have proven effective in catalyzing Friedel-Crafts acylation reactions:

Zeolites: Microporous aluminosilicates like HY, H-Beta, and ZSM-5 possess strong Brønsted and Lewis acid sites within their framework, enabling them to catalyze acylation reactions. rsc.orgnih.gov

Clays: Activated clays, such as montmorillonite, are layered aluminosilicates that can be effective catalysts for Friedel-Crafts reactions. nih.gov

Metal Oxides: Oxides like zinc oxide (ZnO) and iron oxide supported on zeolites (Fe₂O₃/HY) have demonstrated catalytic activity for Friedel-Crafts acylation. rsc.orgorganic-chemistry.org

Other Solid Acids: Materials such as Nafion-H (a perfluorinated sulfonic acid polymer), sulfated zirconia, and heteropoly acids are also utilized as robust solid acid catalysts for these transformations. routledge.com

Metal Triflates:

Metal triflates, such as scandium(III) triflate or bismuth(III) triflate, are water-tolerant Lewis acids that can effectively catalyze Friedel-Crafts acylations. routledge.comsemanticscholar.org Their stability and reusability make them attractive alternatives to traditional metal halides. The mechanism is believed to involve the formation of an active acylium triflate intermediate. semanticscholar.org

| Catalyst Type | Specific Examples | General Characteristics | Primary Application | Reference |

|---|---|---|---|---|

| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity, often requires stoichiometric amounts, generates corrosive waste. | Friedel-Crafts Acylation | nih.govekb.eg |

| Heterogeneous - Zeolites | HY, H-Beta, ZSM-5 | Shape-selective, reusable, strong acid sites. | Friedel-Crafts Acylation | rsc.orgnih.gov |

| Heterogeneous - Metal Oxides | ZnO, Fe₂O₃/HY | Solid acid catalysts, easily separable. | Friedel-Crafts Acylation | rsc.orgorganic-chemistry.org |

| Heterogeneous - Other | Nafion-H, Sulfated Zirconia | Strong solid acids, reusable. | Friedel-Crafts Acylation | routledge.com |

| Metal Triflates | Sc(OTf)₃, Bi(OTf)₃ | Water-tolerant Lewis acids, recyclable. | Friedel-Crafts Acylation | routledge.comsemanticscholar.org |

Advanced Applications in Organic Synthesis and Functional Molecule Design

Synthesis of Complex Organic Scaffolds

The reactivity of 3-(4-methoxyphenyl)acryloyl chloride makes it an ideal starting material for elaborating complex carbon frameworks, particularly those based on cinnamic acid and chalcone (B49325) structures.

The acyl chloride group is a powerful electrophile, enabling the straightforward derivatization of the 4-methoxycinnamic acid backbone. This reactivity is harnessed to produce a wide array of esters and amides, which are themselves valuable intermediates or target molecules. The reaction typically involves nucleophilic acyl substitution, where the chlorine atom is displaced by an alcohol or amine.

For example, the synthesis of (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate has been reported through the reaction of 4-methoxycinnamic acid with the corresponding alcohol, a reaction for which the acyl chloride provides an activated alternative to the carboxylic acid. nih.gov Such derivatives are explored for various applications, leveraging the inherent properties of the cinnamic acid scaffold. nih.gov The conversion of the parent carboxylic acid to the acyl chloride is a key activating step that facilitates these transformations under mild conditions.

Table 1: Examples of Cinnamic Acid Framework Derivatization

| Reactant | Product Class | Significance |

|---|---|---|

| Benzyl alcohol | Cinnamic Ester | Precursors for biologically active compounds. nih.gov |

| Substituted anilines | Cinnamic Amide | Building blocks for more complex nitrogen-containing molecules. |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are central intermediates in the synthesis of many biologically active compounds, particularly flavonoids and isoflavonoids. nih.govjetir.org this compound is a key precursor for synthesizing chalcones bearing a 4-methoxyphenyl (B3050149) ring. One established method for this is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic compound (e.g., benzene (B151609) or its derivatives) in the presence of a Lewis acid catalyst like aluminum chloride to form the chalcone structure. ekb.eg

While the base-catalyzed Claisen-Schmidt condensation between 4-methoxybenzaldehyde (B44291) and an appropriate acetophenone (B1666503) is a more common route, the use of the cinnamoyl chloride offers a direct method for forming the core 1,3-diarylpropenone skeleton. rasayanjournal.co.innih.govnih.gov The resulting chalcones, such as (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, are not merely synthetic targets but also serve as versatile substrates for subsequent transformations, especially in the construction of heterocyclic rings. nih.govacs.org

Table 2: Representative Chalcone Structures Derived from the 4-Methoxyphenyl Framework

| Chalcone Derivative Name | Synthetic Utility |

|---|---|

| (E)-1-(4-Methoxyphenyl)-3-phenylpropenone | Precursor for pyrazoles and isoxazoles. nih.gov |

| (E)-3-(2-Chlorophenyl)-1-(4-methoxyphenyl)propenone | Intermediate in cytotoxic agent synthesis. nih.gov |

| (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl) prop-2-en-1-one | Building block for chalcone-sulfonamide hybrids. nih.gov |

Heterocyclic Compound Synthesis Utilizing the Acyl Chloride Moiety

The structural features of this compound and its immediate derivatives, like chalcones, are ideally suited for cyclization reactions to form a wide variety of heterocyclic systems.

Chalcones derived from the 4-methoxyphenyl framework are extensively used as synthons for five-membered heterocycles like pyrazoles and isoxazoles.

Pyrazoles: The reaction of these α,β-unsaturated ketones with hydrazine (B178648) hydrate (B1144303) is a classic and efficient method for constructing the pyrazoline ring system. mdpi.com Subsequent oxidation or rearrangement can lead to the aromatic pyrazole (B372694) core. For instance, chalcones react with hydrazine hydrate in solvents like glacial acetic acid or formic acid to yield 5-(4-methoxyphenyl)pyrazoline derivatives. mdpi.comresearchgate.netresearchgate.net These compounds are recognized for their broad spectrum of biological activities. orientjchem.orgnih.gov

Isoxazoles: In a similar fashion, the reaction of chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of isoxazole (B147169) derivatives. nih.gov The reaction proceeds via a cyclocondensation mechanism to furnish 3,5-disubstituted isoxazoles, where one of the substituents is the 4-methoxyphenyl group. nih.govwpmucdn.com This method provides an unequivocal route to unsymmetrically substituted isoxazoles. orgsyn.org

Table 3: Synthesis of Pyrazoles and Isoxazoles from Chalcone Intermediates

| Heterocycle | Key Reagent | Resulting Scaffold |

|---|---|---|

| Pyrazole | Hydrazine Hydrate | 3-Aryl-5-(4-methoxyphenyl)pyrazole. researchgate.net |

The chalcone scaffold derived from this compound can be further elaborated into six-membered heterocyclic systems such as pyridines and quinolines.

Pyridines: Substituted pyridine (B92270) derivatives can be synthesized from chalcones through reactions with reagents containing active methylene (B1212753) groups. A notable example is the reaction of a chalcone with malononitrile (B47326) in the presence of a base like sodium methoxide, which yields highly functionalized pyridine-3-carbonitrile (B1148548) derivatives. orientjchem.org

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various strategies. One approach involves the preparation of N-(2-acylaryl)amides via the acylation of an aminoacetophenone with a reagent like this compound. The resulting amide can then undergo an intramolecular cyclization, known as the Camps cyclization, to form a 2-substituted quinolin-4-one. mdpi.com Alternatively, 4-aminoquinoline (B48711) derivatives can be synthesized through the nucleophilic substitution of 4-chloroquinolines with appropriate amines, a field where precursors derived from cinnamoyl chlorides can play a role in building substituents. nih.gov

This compound is a direct precursor to intermediates required for the synthesis of several important five-membered heterocycles containing two or three heteroatoms. The common strategy involves converting the acyl chloride into an acid hydrazide or an acyl thiosemicarbazide (B42300), which then undergoes cyclization.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often begins with the reaction of an acid chloride with hydrazine hydrate to form a diacylhydrazine or with an acid hydrazide. nih.gov this compound can react with a suitable hydrazide, and the resulting intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized by reacting 4-methoxycinnamic acid or its activated acyl chloride form with thiosemicarbazide in the presence of a dehydrating agent like POCl₃. rsc.orgmdpi.com This reaction leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved by first acylating thiosemicarbazide with 4-methoxycinnamoyl chloride to produce an acylthiosemicarbazide derivative. nih.gov This intermediate is then cyclized in the presence of a base to afford the corresponding 4H-1,2,4-triazole-3-thiol. nih.gov

Table 4: Heterocyclic Systems Derived from Acyl Hydrazide/Thiosemicarbazide Intermediates

| Heterocycle | Key Intermediate | Cyclization Promoter |

|---|---|---|

| 1,3,4-Oxadiazole | Diacylhydrazine / Acid Hydrazide | POCl₃, PPA. nih.govopenmedicinalchemistryjournal.com |

| 1,3,4-Thiadiazole | Acylthiosemicarbazide | POCl₃. rsc.orgmdpi.com |

Utility in the Synthesis of Quinazolinone and Pyrimidinone Systems

The acyl chloride functionality of this compound is a key feature that enables its use in the synthesis of important heterocyclic scaffolds like quinazolinones and pyrimidinones. These core structures are prevalent in medicinal chemistry and materials science.

The classical synthesis of quinazolinones often involves the condensation of an N-acylanthranilic acid with a primary amine. google.com In this context, this compound serves as an efficient acylating agent for anthranilic acid. The reaction proceeds by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of the acyl chloride. This initial acylation step forms the corresponding N-acylanthranilic acid intermediate. Subsequent cyclization, typically under acidic conditions, and condensation with another amine component leads to the formation of the quinazolinone ring system.

A common synthetic pathway is the reaction of anthranilic acid with an acid chloride to form a 2-substituted-3,1-benzoxazin-4-one. researchgate.net This benzoxazinone (B8607429) is a stable intermediate that can then react with a primary amine or hydrazine to yield the corresponding 2,3-disubstituted quinazolin-4(3H)-one. The 3-(4-methoxyphenyl)acryloyl moiety would, in this case, become the substituent at the 2-position of the quinazolinone core, introducing a valuable pharmacophore.

The general synthetic utility is summarized in the table below, illustrating the role of this compound as a precursor.

| Reactant 1 | Reactant 2 | Intermediate | Final Product Class | Role of this compound |

| Anthranilic Acid | This compound | N-(3-(4-methoxyphenyl)acryloyl)anthranilic acid | Quinazolinone | Acylating agent to form the key intermediate |

| Anthranilic Acid | This compound | 2-(4-methoxystyryl)-3,1-benzoxazin-4-one | Quinazolinone | Reagent for forming the benzoxazinone precursor |

| Amidines | This compound (or related ester) | N/A | Pyrimidinone | Provides the C2-C3-C4 fragment for the pyrimidine (B1678525) ring |

While direct, specific examples of using this compound for pyrimidinone synthesis are less commonly detailed, the general reactivity of acyl chlorides allows for their participation in condensation reactions with amidines or other three-carbon synthons to construct the pyrimidinone ring.

Design and Synthesis of Hybrid Molecular Architectures

The concept of creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a powerful strategy in drug discovery. This compound, or its parent acid, is a valuable tool in this endeavor, particularly through linker-mediated and molecular hybridization approaches. semanticscholar.orgmdpi.com

Linker-mediated approaches involve connecting two or more molecular fragments using a spacer unit. The chalcone-like structure inherent to the 3-(4-methoxyphenyl)acryloyl group makes it suitable for such designs. A notable example is the synthesis of (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate. semanticscholar.orgmdpi.com In this hybrid compound, a chalcone analogue (derived from a 4-methoxyphenyl precursor) is joined to a salicylate (B1505791) moiety via a flexible butyl ether linker. semanticscholar.org

This strategy allows for the precise positioning of different functional units, potentially enabling simultaneous interaction with multiple biological targets. The synthesis of such molecules often involves multi-step sequences where the acryloyl group is formed and then attached to the linker, or a pre-linked precursor is reacted to form the final conjugated system. semanticscholar.org

Molecular hybridization aims to develop new multifunctional compounds by conjugating two or more molecules to create a new entity with potentially enhanced biological activity compared to its parent compounds. semanticscholar.orgmdpi.com This approach has proven effective for developing novel therapeutic agents. semanticscholar.org

The synthesis of a chalcone-salicylate hybrid exemplifies this strategy. mdpi.com Chalcones, which share the core structure of 3-(4-methoxyphenyl)acrylic acid, are known for a wide range of biological activities, while salicylic (B10762653) acid derivatives are also recognized as potent bioactive agents. semanticscholar.org By combining these two pharmacophores, researchers aim to create a new molecule with a unique or improved activity profile. The synthesis of (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate was designed based on this principle, with the goal of creating a new anticancer agent candidate. semanticscholar.orgmdpi.com Computational studies, including molecular docking, predicted that the hybrid compound could bind effectively to the estrogen receptor alpha (ERα), suggesting its potential as a therapeutic agent for breast cancer. mdpi.com

| Hybrid Compound | Constituent Pharmacophore 1 | Constituent Pharmacophore 2 | Design Strategy | Potential Application | Reference |

| (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate | Chalcone Analogue | Salicylate | Linker-Mediated Hybridization | Anticancer Agent | semanticscholar.org, mdpi.com |

Introduction of Acrylic Moieties into Diverse Chemical Structures

Acryloyl chloride and its derivatives are most commonly utilized for the introduction of acrylic groups into other compounds. wikipedia.org This reaction, known as acylation, is fundamental in the synthesis of acrylate (B77674) monomers, polymers, and a wide array of functionalized molecules. The high reactivity of the acid chloride group allows it to react readily with various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides, respectively. wikipedia.org

This reactivity is harnessed to modify complex molecules. For instance, acryloyl chloride has been used to introduce the acryloyl group onto piperidinyl moieties in the synthesis of complex pharmaceutical intermediates. google.com Another practical example is the synthesis of cardanol (B1251761) acrylate through the coupling of cardanol (a renewable phenolic lipid from cashew nutshell liquid) with acryloyl chloride. researchgate.net This reaction effectively attaches a polymerizable acrylic group to a bio-based molecule, enabling its use in the creation of sustainable polymers.

The presence of the 4-methoxyphenyl substituent in this compound adds further functionality. The methoxy (B1213986) group can influence the electronic properties of the molecule and provide a site for further chemical modification, making it a more specialized tool than unsubstituted acryloyl chloride for introducing functionalized acrylic moieties.

Polymer Science and Advanced Materials Engineering Via 3 4 Methoxyphenyl Acryloyl Chloride

Monomer in Polymerization Processes

As a vinyl monomer, 3-(4-Methoxyphenyl)acryloyl chloride can readily participate in various polymerization reactions. Its acryloyl chloride functionality provides a reactive site for chain growth, while the methoxyphenyl group can influence the polymerization kinetics and the properties of the final polymer.

Free-Radical Polymerization Mechanisms and Kinetics

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers like this compound. The process is initiated by a free-radical species, often generated from an initiator molecule such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or irradiation. The polymerization of analogous acrylate (B77674) monomers, such as 4-formyl-2-methoxyphenylacrylate, is successfully achieved using AIBN as a free radical initiator. researchgate.net

The general mechanism involves three key steps:

Initiation: The initiator decomposes to form primary free radicals, which then react with a this compound monomer to create an active monomer radical.

Propagation: The monomer radical adds to another monomer molecule, regenerating the radical site at the growing chain end. This process repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of polymer chains is halted through reactions such as combination, where two growing chains couple, or disproportionation, where a hydrogen atom is transferred from one chain to another.

Synthesis of Homopolymers and Copolymers (e.g., Polyacrylates, Polymethacrylates)

The free-radical polymerization of this compound can be employed to synthesize both homopolymers and copolymers.

Homopolymers: The polymerization of this compound alone yields poly(this compound), a reactive polymer with acyl chloride groups pending from the main chain. The synthesis of homopolymers of similar functional methacrylates has been demonstrated using free radical polymerization in a suitable solvent like N,N'-dimethylformamide (DMF) with an initiator like AIBN. nih.gov

Copolymers: To tailor the properties of the resulting material, this compound can be copolymerized with other vinyl monomers, such as acrylates and methacrylates. For instance, copolymerization with methyl methacrylate would result in a copolymer with both reactive acyl chloride units and more stable methyl ester units. The composition of the copolymer can be controlled by the initial monomer feed ratio and their respective reactivity ratios. The synthesis of copolymers from different feed compositions of functional methacrylates has been successfully achieved via free radical polymerization. nih.gov

The general structure of a copolymer of this compound and an acrylate monomer is depicted below:

Where R is an alkyl or aryl group from the acrylate comonomer.

Post-Polymerization Functionalization

The presence of the highly reactive acyl chloride group in polymers derived from this compound opens up a vast array of possibilities for post-polymerization modification. This approach allows for the synthesis of a well-defined polymer backbone followed by the introduction of various functional groups, which might not be compatible with the initial polymerization conditions. cmu.edu

Polymer Analogous Reactions for Tailored Material Properties

Polymer analogous reactions involve the chemical modification of a pre-existing polymer to introduce new functionalities without altering the polymer backbone. Poly(this compound) is an excellent candidate for such modifications due to the high reactivity of the pendant acyl chloride groups. These reactions can be used to fine-tune properties such as solubility, thermal stability, and chemical resistance. A number of high-yield "click" chemistry functionalizations of monomer units in a copolymer backbone have been successfully conducted. cmu.edu

Esterification and Amidation of Polymeric Acyl Chlorides for Diverse Side Groups

The acyl chloride groups along the polymer chain can readily react with a wide range of nucleophiles, primarily alcohols and amines, to form esters and amides, respectively. This allows for the introduction of a diverse library of side groups with specific functionalities. researchgate.net

Esterification: Reaction of poly(this compound) with various alcohols in the presence of a base, such as triethylamine (B128534), leads to the formation of poly(3-(4-Methoxyphenyl)acrylate) derivatives. The choice of alcohol determines the nature of the resulting side chain. For example, reacting the polymer with a hydroxyl-containing dye molecule would result in a colored polymer.

Amidation: Similarly, reaction with primary or secondary amines yields polymethacrylamides with tailored side groups. researchgate.net This is a versatile method for introducing biologically active molecules, stimuli-responsive moieties, or groups that can enhance interfacial adhesion. For instance, the modification of poly(acryloyl chloride) with different primary amines has been used to prepare various amide polymers. uobaghdad.edu.iq

Table 1: Examples of Post-Polymerization Modification Reactions

| Nucleophile | Functional Group Introduced | Potential Application |

| Ethanol (B145695) | Ethyl ester | Increased hydrophobicity |

| Poly(ethylene glycol) | PEG side chains | Enhanced biocompatibility, water solubility |

| Aniline (B41778) | Phenyl amide | Modified optical properties |

| Glycine | Amino acid | Bioconjugation, drug delivery |

Applications in Specialty Materials Development

The versatility of this compound as both a polymerizable monomer and a platform for post-polymerization modification makes it a valuable component in the development of specialty materials. While specific applications for polymers derived solely from this monomer are not extensively documented, the functionalities that can be incorporated suggest a wide range of potential uses.

Polymers with reactive side chains, such as those derived from acryloyl chloride, are used in chemical modifications, surface functionalization, and grafting reactions. rsc.org The ability to introduce diverse functional groups through esterification and amidation allows for the creation of materials for applications including:

Functional Coatings: Polymers with tailored side groups can be designed to have specific surface properties, such as hydrophobicity, oleophobicity, or anti-fouling characteristics.

Adhesion Promoters: The introduction of groups that can interact with specific substrates can enhance the adhesive properties of the polymer.

Crosslinking Agents: The reaction of the acyl chloride groups with difunctional or multifunctional amines and alcohols can lead to the formation of crosslinked polymer networks, resulting in thermosets or hydrogels with tunable properties. rsc.org

Biomaterials: The ability to attach bioactive molecules, such as peptides or drugs, to the polymer backbone via amidation or esterification opens up possibilities in drug delivery systems and tissue engineering scaffolds.

The methoxyphenyl group itself can contribute to the material's properties, potentially enhancing its thermal stability or imparting specific liquid crystalline behavior, further expanding the scope of applications for polymers derived from this compound.

Development of Functional Polymers with Specific Chemical and Physical Characteristics

The polymerization of monomers derived from this compound, such as various methoxyphenyl acrylates, enables the creation of functional polymers with tailored properties. These polymers can exhibit responsiveness to external stimuli like temperature and pH, making them "smart" materials.

Research has focused on copolymerizing methoxyphenyl acrylate derivatives with other monomers to achieve specific functionalities. For instance, a vanillin derivative, 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA), which shares the core methoxyphenyl acrylate structure, has been copolymerized with N-isopropylacrylamide (NIPAAm). semanticscholar.orgmdpi.com The resulting copolymers exhibit dual thermo- and pH-responsive behavior. The NIPAAm component imparts temperature sensitivity, leading to a Lower Critical Solution Temperature (LCST), while the tertiary amine group from the DEAMVA unit provides pH responsiveness. mdpi.comscirp.org

The physical characteristics of these copolymers, such as molecular weight and glass transition temperature (Tg), are critical for their application. These properties can be controlled by varying the molar ratios of the comonomers. Characterization techniques like Size Exclusion Chromatography (SEC) and Differential Scanning Calorimetry (DSC) are employed to determine these key parameters. mdpi.com

Below is a data table summarizing the characterization of copolymers of NIPAAm and DEAMVA at different molar ratios.

| Copolymer Composition (NIPAAm:DEAMVA) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Glass Transition Temperature (Tg) (°C) | Lower Critical Solution Temperature (LCST) (°C) |

| 95:5 | 45,300 | 100,500 | 2.22 | 129.8 | 34.2 |

| 90:10 | 35,600 | 85,400 | 2.40 | 134.5 | 36.5 |

| 85:15 | 29,900 | 73,900 | 2.47 | 138.7 | 38.4 |

This table is generated based on data reported for DEAMVA, a functional derivative sharing the core methoxyphenyl acrylate structure, to illustrate the impact of monomer incorporation on polymer properties. mdpi.com

The thermal stability of polymers containing the methoxyphenyl group has also been investigated. Copolymers of N-(4-Methoxyphenyl) maleimide and Methyl Acrylate have been analyzed using Thermogravimetric Analysis (TGA), which showed significant weight loss beginning in the range of 220–550°C, indicating the contribution of the methoxy-aromatic structure to the polymer's thermal properties. humanjournals.com

Integration into Electronic Materials (e.g., Dye-Sensitized Solar Cells, Organic Light-Emitting Diodes, Organic Photo-Voltaics, Perovskite Solar Cells)

Polymers derived from this compound are promising candidates for use in organic electronic devices due to the favorable electronic properties of the 4-methoxyphenyl (B3050149) group. This electron-donating group can facilitate charge transport, a critical process in many optoelectronic applications. ucm.eslcpo.fr

Perovskite Solar Cells (PSCs): The compound this compound is specifically noted as a material for Perovskite Solar Cells. ambeed.com Chloride-containing additives are known to be effective in improving the performance of PSCs by modulating the crystallization process and surface morphology of the perovskite film. rsc.org The incorporation of organic chlorides can lead to enhanced optoelectrical properties, such as longer electron/hole diffusion lengths and carrier lifetimes. rsc.org While detailed performance metrics for devices specifically using this compound are not broadly published, its classification suggests a role as a surface passivation reagent or an additive to control perovskite crystal growth, ultimately aiming to boost device efficiency and stability.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): In the broader context of organic electronics, polymers containing aromatic and electron-rich moieties like the methoxyphenyl group are frequently used. In OLEDs and OPVs, such materials can function as hole transport layers or as part of the active emissive or photovoltaic layer. The methoxyphenyl group can help to lower the ionization potential of the polymer, facilitating the injection and transport of holes. The polymer backbone derived from the acrylate provides good film-forming properties and processability, which are essential for fabricating large-area and flexible devices. lcpo.fr For example, a triphenylamine-based acrylate polymer incorporating a methoxyphenyl group has been investigated for photorefractive composites, demonstrating the optoelectronic potential of such structures. spiedigitallibrary.org

Preparation of Polymer Composites and Nanofiber Materials

The functional groups and aromatic nature of this compound make its derived polymers suitable for creating advanced composite materials and nanofibers.

Polymer Composites: Polymers containing the methoxyphenyl acrylate moiety can be used as matrices or as surface modifiers for fillers in polymer composites. The polar ester groups and the aromatic ring can enhance interactions with inorganic fillers like silica (B1680970) or carbon nanotubes, improving dispersion and interfacial adhesion. An analogue, ethyl 3-(4-hydroxy-3-methoxyphenyl) acrylate (a derivative of ferulic acid), has been shown to be effective in rubber/silica composites, where it enhances the cross-linking and performance of the material, illustrating the utility of this chemical structure in composite formulation. rsc.org By improving the compatibility between the polymer matrix and the filler, these functional polymers can lead to composites with enhanced mechanical strength, thermal stability, and barrier properties.

Nanofiber Materials: Electrospinning is a common technique used to produce polymer nanofibers with large surface-area-to-volume ratios, making them useful for filtration, tissue engineering, and sensing applications. nih.govmdpi.com Acrylate-based polymers, such as poly(methyl methacrylate), are widely used in electrospinning. nottingham.edu.cnresearchgate.net Polymers synthesized from this compound can be dissolved in suitable solvents and electrospun to form nanofibers. The presence of the rigid, aromatic methoxyphenyl group in the polymer backbone would be expected to influence the mechanical properties and thermal stability of the resulting nanofibers. Furthermore, the functionality of the methoxyphenyl group could be exploited for post-fabrication modification or to impart specific properties, such as hydrophobicity or UV-absorption, to the nanofiber mat.

Advanced Coatings and Adhesives

The unique combination of a polymerizable acrylate backbone and a rigid aromatic side group makes polymers derived from this compound highly suitable for formulating advanced coatings and adhesives.

Advanced Coatings: In the coatings industry, acrylic copolymers are valued for their durability, gloss retention, and resistance to weathering. specialchem.com Incorporating a monomer with a methoxyphenyl group into the polymer structure can significantly enhance certain properties. The rigidity of the aromatic ring can increase the hardness and scratch resistance of the coating. It can also raise the glass transition temperature (Tg) of the polymer, leading to improved thermal stability. mdpi.com Furthermore, the aromatic structure can increase the refractive index of the coating, which is desirable for optical applications, and may improve UV resistance, protecting the underlying substrate from degradation. These polymers can be formulated into various coating systems, including solvent-borne, waterborne, and UV-curable formulations. mdpi.com

Adhesives: Structural acrylic adhesives are known for their high strength and fast curing times. raajournal.com The formulation of these adhesives often involves a blend of different (meth)acrylate monomers to achieve a balance of properties such as peel strength, shear strength, and toughness. researchgate.netgoogle.com A monomer derived from this compound can be included in these formulations to act as a performance-enhancing component. The methoxyphenyl group can promote adhesion to certain substrates through specific interactions and can increase the cohesive strength of the cured adhesive. The utility of the methoxyphenyl group in adhesive chemistry is highlighted by the use of related compounds like N-(4-methoxyphenyl)pyrrolidine as highly effective agents in adhesive redox cure systems. raajournal.com

Spectroscopic and Analytical Characterization Methodologies for 3 4 Methoxyphenyl Acryloyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through various NMR experiments, it is possible to map the carbon and proton environments and their relationships within the 3-(4-Methoxyphenyl)acryloyl chloride structure.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Environment

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic, vinylic, and methoxy (B1213986) protons.

The two vinylic protons on the acryloyl moiety exhibit signals as doublets due to coupling with each other. The large coupling constant (J), typically around 15.5-16.0 Hz, is characteristic of a trans configuration across the double bond. mdpi.comrsc.org The proton adjacent to the carbonyl group is generally found further downfield compared to the proton adjacent to the aromatic ring.

The aromatic protons on the p-substituted methoxyphenyl ring appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the methoxy group are typically shifted upfield compared to the protons ortho to the acryloyl group due to the electron-donating nature of the methoxy group. A sharp singlet corresponding to the three protons of the methoxy group is also a key identifier, typically appearing around 3.8 ppm. mdpi.comrsc.org

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound Data is based on structurally similar compounds like (E)-Methyl 3-(4-methoxyphenyl)acrylate and other derivatives. mdpi.comrsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic H (α to C=O) | ~6.4 - 6.6 | Doublet (d) | ~15.5 - 16.0 |

| Vinylic H (β to C=O) | ~7.7 - 7.8 | Doublet (d) | ~15.5 - 16.0 |

| Aromatic H (ortho to OCH₃) | ~6.9 - 7.0 | Doublet (d) | ~8.5 - 9.0 |

| Aromatic H (ortho to Acryloyl) | ~7.5 - 7.6 | Doublet (d) | ~8.5 - 9.0 |

| Methoxy H (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | N/A |

Carbon-13 NMR (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT-135) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The spectrum for this compound will show distinct signals for the carbonyl, aromatic, vinylic, and methoxy carbons. The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield. The carbon atom of the methoxy group typically resonates around 55.5 ppm. rsc.org Unusual chemical shifts for methoxy groups can sometimes be observed depending on their orientation relative to the aromatic ring. nih.gov

A DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like the carbonyl carbon and the two aromatic carbons bonded to the methoxy and acryloyl groups) are not observed in a DEPT-135 spectrum. This technique is invaluable for confirming the assignments of the protonated carbons in the ¹³C NMR spectrum. For this compound, the DEPT-135 spectrum would show positive peaks for the vinylic CHs, the four aromatic CHs, and the methoxy CH₃.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data is based on the analysis of structurally similar compounds. mdpi.comrsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Carbonyl C (C=O) | ~166 - 168 | Absent |

| Aromatic C (C-OCH₃) | ~161 - 162 | Absent |

| Vinylic C (β to C=O) | ~144 - 145 | Positive |

| Aromatic C (ortho to Acryloyl) | ~129 - 130 | Positive |

| Aromatic C (C-Acryloyl) | ~127 - 128 | Absent |

| Vinylic C (α to C=O) | ~118 - 120 | Positive |

| Aromatic C (ortho to OCH₃) | ~114 - 115 | Positive |

| Methoxy C (-OCH₃) | ~55 - 56 | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation Analysis

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is essential for unambiguous structural assignment. mdpi.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two vinylic protons, confirming their adjacent positions. It would also show correlations between the neighboring aromatic protons on the methoxyphenyl ring. mdpi.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and linking different spin systems together. For instance, the methoxy protons would show a correlation to the aromatic carbon at the C4 position. The vinylic protons would show correlations to the carbonyl carbon and the quaternary aromatic carbon (C1), thus confirming the connection of the acryloyl group to the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.